

Quantifying Lysosomal Acidification with Lysotracker Probes: Application Notes and Protocols

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Compound of Interest

Compound Name: *Lysotracker Yellow HCK 123*

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Introduction

Lysotracker probes are fluorescent acidotropic dyes widely utilized for labeling and tracking acidic organelles in live cells, primarily lysosomes and late endosomes.^{[1][2]} These probes consist of a fluorophore linked to a weak base that is freely permeable to cell membranes in its neutral state.^{[1][3]} Upon entering an acidic compartment, the weak base becomes protonated, and the charged probe is retained, leading to a bright, punctate staining pattern.^{[3][4]} While Lysotracker probes are excellent qualitative markers for identifying acidic organelles and observing their morphology and trafficking, their use for direct quantification of lysosomal pH is limited due to their fluorescence being largely independent of pH once accumulated.^{[1][3]} However, changes in Lysotracker fluorescence intensity can be used to infer alterations in lysosomal volume, number, or luminal pH under specific experimental conditions.

This document provides detailed application notes and protocols for the use of Lysotracker probes in quantifying changes in lysosomal acidification, with a focus on live-cell imaging and flow cytometry. It also outlines the key signaling pathways that regulate this crucial cellular process.

Mechanism of Action

The accumulation of LysoTracker probes within acidic organelles is a pH-dependent process. In the relatively neutral environment of the cytoplasm (pH ~7.2), the weak base component of the probe is only partially protonated, allowing it to readily cross cellular membranes.[1][4] Once the probe enters an acidic organelle, such as a lysosome with a pH of approximately 4.5-5.0, the low pH environment leads to the protonation of the probe.[4][5] This protonation increases the hydrophilicity of the molecule, effectively trapping it within the organelle.[4]

Data Presentation

The following table summarizes quantitative data from various studies using LysoTracker probes to assess changes in lysosomal acidification or content. It is important to note that these values often represent relative changes in fluorescence intensity rather than direct measurements of lysosomal pH.

Cell Type	LysoTracker Probe	Treatment	Quantitative Measurement	Reference
Jurkat cells	LysoTracker Green	50 μ M Chloroquine (48 hours)	6-9 fold increase in fluorescence	[6]
HeLa cells	LysoTracker Red DND-99	Vacuolin-1 (1-10 μ M)	Increase in lysosomal size and pH	[7]
Notochordal cells	LysoTracker Red	Hyperosmotic stress	Increased number of acidic granular vacuoles	[8]
Drosophila fat body cells	LysoTracker Red	Starvation (3 hours)	Increased LysoTracker staining	[9]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Lysosomal Acidification with LysoTracker Probes

This protocol describes the use of LysoTracker probes for visualizing and assessing semi-quantitative changes in lysosomal acidification in live cells using fluorescence microscopy.

Materials:

- LysoTracker probe of choice (e.g., LysoTracker Red DND-99, LysoTracker Green DND-26)
- Live-cell imaging medium (e.g., phenol red-free DMEM with 25 mM HEPES)
- Glass-bottom dishes or chamber slides
- Confocal or fluorescence microscope with live-cell incubation chamber (37°C, 5% CO₂)
- Image analysis software (e.g., ImageJ/Fiji)

Procedure:

- Cell Seeding: The day before the experiment, seed cells onto glass-bottom dishes at a density that will result in 50-70% confluence on the day of imaging.[7]
- LysoTracker Staining:
 - Prepare a working solution of the LysoTracker probe in pre-warmed complete culture medium. A final concentration of 50-100 nM is typically recommended.[7][10]
 - Remove the culture medium from the cells and replace it with the LysoTracker-containing medium.
 - Incubate the cells for 30-60 minutes at 37°C and 5% CO₂.[7][10]
- Cell Washing:
 - Gently remove the LysoTracker-containing medium.
 - Wash the cells twice with pre-warmed live-cell imaging buffer to remove excess dye.[7][10]
 - After the final wash, add fresh, pre-warmed live-cell imaging buffer to the dish.[10]
- Microscope Setup:

- Place the dish on the microscope stage within the pre-heated (37°C) and CO₂-controlled (5%) incubation chamber.
- Allow the cells to equilibrate for at least 10-15 minutes.[10]
- Image Acquisition:
 - Locate a field of view with healthy, well-stained cells.
 - Acquire baseline images using the appropriate laser lines and filter sets for the chosen LysoTracker dye (e.g., for LysoTracker Red, Ex: 577 nm, Em: 590 nm).[10] Use the lowest laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity.[10]
 - For time-lapse imaging after treatment with a compound of interest, acquire images at regular intervals.
- Data Analysis:
 - Use image analysis software to quantify changes in the mean fluorescence intensity of LysoTracker-positive puncta per cell.
 - Measure changes in the size, number, and morphology of lysosomes over time.[7]

Protocol 2: Quantitative Analysis of Lysosomal Content by Flow Cytometry

This protocol provides a method for quantifying changes in the overall lysosomal content of a cell population using LysoTracker probes and flow cytometry. An increase in median fluorescence intensity (MFI) can correlate with an increase in lysosomal biogenesis or autophagic flux.[6]

Materials:

- LysoTracker probe of choice
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- Cell Preparation: Prepare a single-cell suspension of your cells of interest.
- Lysotracker Staining:
 - Resuspend the cells in pre-warmed complete culture medium containing the Lysotracker probe at a final concentration of 50-100 nM.[6]
 - Incubate the cells for 15-30 minutes at 37°C, protected from light.[6]
- Cell Washing:
 - Centrifuge the cells to pellet them and remove the Lysotracker-containing medium.
 - Wash the cells once with pre-warmed PBS to remove unbound dye.
- Flow Cytometry Analysis:
 - Resuspend the cell pellet in an appropriate buffer for flow cytometry (e.g., PBS).
 - Analyze the fluorescence intensity of the stained cells using a flow cytometer with the appropriate excitation and emission filters for the chosen Lysotracker probe.
 - Use appropriate gating to exclude dead cells and debris.[6]
 - The median fluorescence intensity (MFI) of the cell population can be used as a quantitative measure of lysosomal content.[6]

Protocol 3: Semi-Quantitative Measurement of Lysosomal pH using a Calibration Curve

This advanced protocol describes a method to create a standard curve to correlate Lysotracker fluorescence intensity with lysosomal pH. This method utilizes ionophores to equilibrate the lysosomal pH with buffers of known pH. Note: This method provides a semi-quantitative estimation and is more accurately performed with ratiometric pH-sensitive dyes like Lysosensor Yellow/Blue.[6][11]

Materials:

- LysoTracker probe
- Calibration buffers (e.g., MES/HEPES buffers with 125 mM KCl, 25 mM NaCl) of varying pH values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0)[12]
- Nigericin (a K⁺/H⁺ ionophore)
- Monensin (a Na⁺/H⁺ ionophore)
- Fluorescence microscope or plate reader

Procedure:

- Cell Staining: Stain cells with the LysoTracker probe as described in Protocol 1.
- Ionophore Treatment and Calibration:
 - Prepare a series of calibration buffers with known pH values.[12]
 - Add nigericin (e.g., 10 µM) and monensin (e.g., 10 µM) to the calibration buffers to equilibrate the intracellular and intralysosomal pH with the external buffer pH.[11]
 - Incubate the stained cells with each calibration buffer for a short period (e.g., 5-10 minutes) immediately before measurement.
- Fluorescence Measurement:
 - Measure the fluorescence intensity of the LysoTracker probe in cells incubated with each calibration buffer using a fluorescence microscope or a plate reader.
- Standard Curve Generation:
 - Plot the measured fluorescence intensity against the corresponding pH of the calibration buffers to generate a standard curve.
- Experimental Sample Measurement:

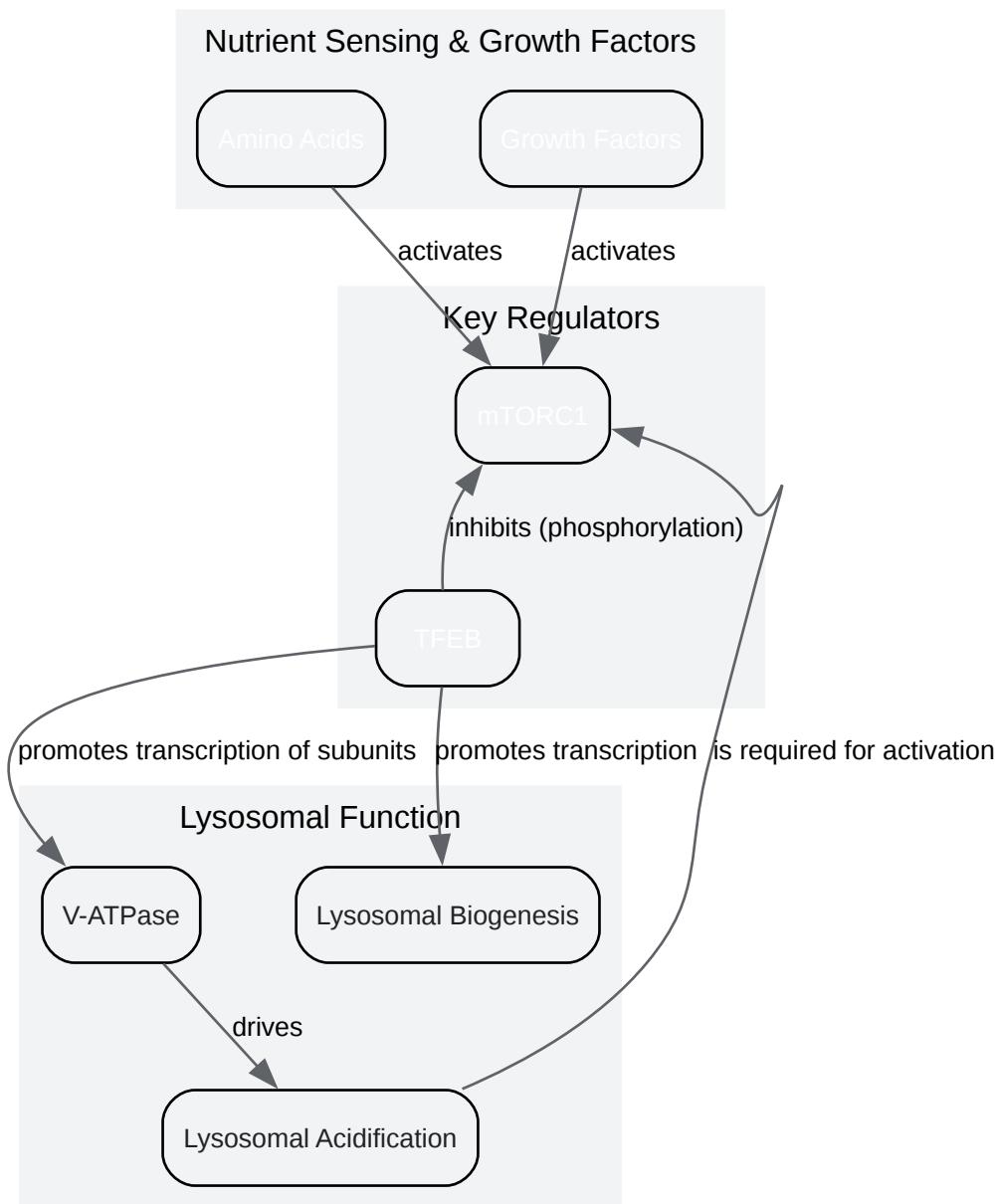
- Measure the LysoTracker fluorescence intensity in your experimental samples (treated and untreated cells).
- Use the standard curve to estimate the lysosomal pH in your experimental samples based on their fluorescence intensity.

Signaling Pathways and Experimental Workflows

Signaling Pathways Regulating Lysosomal Acidification

Lysosomal acidification is primarily maintained by the vacuolar-type H⁺-ATPase (V-ATPase), a multi-subunit proton pump located on the lysosomal membrane.[\[13\]](#)[\[14\]](#) The activity of the V-ATPase and overall lysosomal function are tightly regulated by several key signaling pathways, including the mTOR (mechanistic target of rapamycin) and TFEB (transcription factor EB) pathways.

Signaling Pathways Regulating Lysosomal Acidification

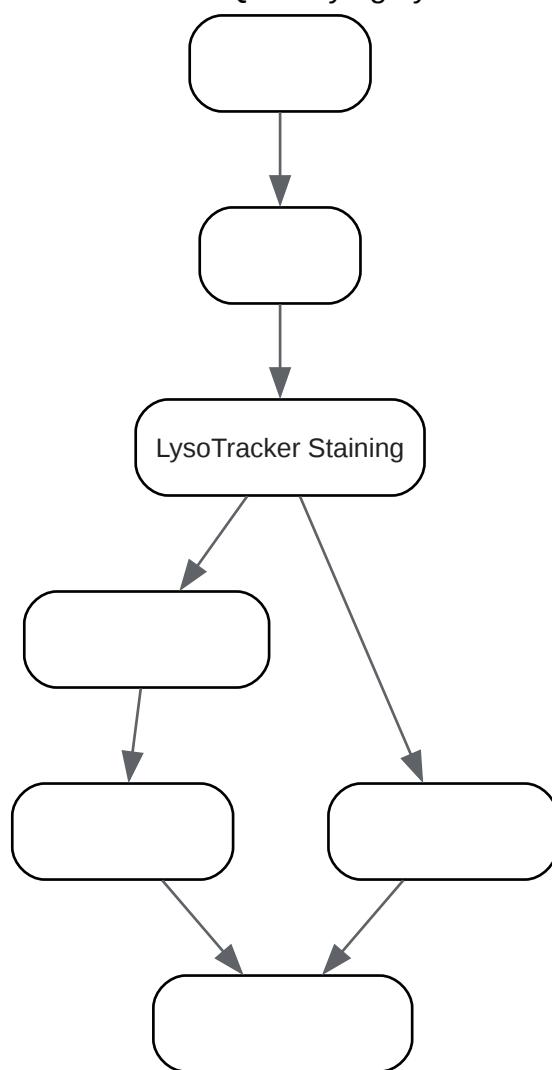
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Caption: Key signaling pathways controlling lysosomal acidification.

Experimental Workflow for Quantifying Lysosomal Acidification

The following diagram illustrates a typical experimental workflow for quantifying changes in lysosomal acidification using Lysotracker probes.

Experimental Workflow for Quantifying Lysosomal Acidification



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Caption: A typical workflow for quantifying lysosomal acidification.

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